molecular formula C15H10OS B11679470 Benzo(b)thiophen-3(2H)-one, 2-(phenylmethylene)- CAS No. 3139-42-2

Benzo(b)thiophen-3(2H)-one, 2-(phenylmethylene)-

Cat. No.: B11679470
CAS No.: 3139-42-2
M. Wt: 238.31 g/mol
InChI Key: BWBFNVYHZVSITL-UVTDQMKNSA-N
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Description

Benzo(b)thiophen-3(2H)-one, 2-(phenylmethylene)- is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This specific compound is characterized by the presence of a phenylmethylene group at the 2-position of the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo(b)thiophen-3(2H)-one, 2-(phenylmethylene)- can be achieved through several methods. One common approach involves the cyclization of 2-alkynyl thioanisoles catalyzed by gold(I)–NHC complexes. This method is efficient and applicable to a wide range of substrates with diverse electronic and steric properties . Another method involves the Friedel–Crafts acylation of (hetero)arenes with 3-chlorobenzo[b]thiophene-2-carbonyl chlorides, followed by treatment with methyl thioglycolate in the presence of DBU and calcium oxide powder .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Benzo(b)thiophen-3(2H)-one, 2-(phenylmethylene)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can be carried out using electrophilic or nucleophilic reagents under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Benzo(b)thiophen-3(2H)-one, 2-(phenylmethylene)- involves its interaction with specific molecular targets and pathways. For instance, as an antimicrobial agent, it may inhibit bacterial growth by interfering with essential cellular processes. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo(b)thiophen-3(2H)-one, 2-(phenylmethylene)- is unique due to its specific structural features, such as the phenylmethylene group at the 2-position, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

3139-42-2

Molecular Formula

C15H10OS

Molecular Weight

238.31 g/mol

IUPAC Name

(2Z)-2-benzylidene-1-benzothiophen-3-one

InChI

InChI=1S/C15H10OS/c16-15-12-8-4-5-9-13(12)17-14(15)10-11-6-2-1-3-7-11/h1-10H/b14-10-

InChI Key

BWBFNVYHZVSITL-UVTDQMKNSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)C3=CC=CC=C3S2

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3S2

Origin of Product

United States

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